4-(Fluoromethyl)piperidine-1-carboximidamide

CAS No.: 2028750-95-8

Cat. No.: VC3120609

Molecular Formula: C7H14FN3

Molecular Weight: 159.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2028750-95-8 |

|---|---|

| Molecular Formula | C7H14FN3 |

| Molecular Weight | 159.2 g/mol |

| IUPAC Name | 4-(fluoromethyl)piperidine-1-carboximidamide |

| Standard InChI | InChI=1S/C7H14FN3/c8-5-6-1-3-11(4-2-6)7(9)10/h6H,1-5H2,(H3,9,10) |

| Standard InChI Key | WOJDKNZUCKHLIV-UHFFFAOYSA-N |

| SMILES | C1CN(CCC1CF)C(=N)N |

| Canonical SMILES | C1CN(CCC1CF)C(=N)N |

Introduction

Chemical Properties and Structure

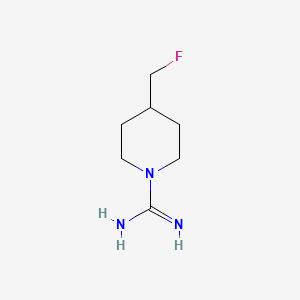

4-(Fluoromethyl)piperidine-1-carboximidamide possesses a molecular formula of C7H14FN3 with a molecular weight of 159.2 g/mol. The chemical structure features a six-membered piperidine ring with a fluoromethyl group at the 4-position and a carboximidamide (C(=N)-NH2) functionality attached to the nitrogen of the piperidine ring. The incorporation of fluorine into the molecular framework represents a strategic modification frequently employed in medicinal chemistry to enhance pharmacokinetic properties and binding affinity to target proteins.

Table 1: Basic Chemical Properties of 4-(Fluoromethyl)piperidine-1-carboximidamide

| Property | Value |

|---|---|

| Molecular Formula | C7H14FN3 |

| Molecular Weight | 159.2 g/mol |

| CAS Number | 2028750-95-8 |

| IUPAC Name | 4-(fluoromethyl)piperidine-1-carboximidamide |

| Structural Features | Piperidine ring with fluoromethyl at 4-position and carboximidamide at N-position |

The structural characteristics of this compound are particularly significant from a medicinal chemistry perspective. The piperidine scaffold serves as a versatile framework in numerous bioactive compounds, while the fluoromethyl substituent can enhance metabolic stability and alter the electronic properties of the molecule. The carboximidamide group provides hydrogen bond donor and acceptor capabilities, facilitating interactions with biological targets and potentially enhancing binding affinity.

Structural Comparison with Related Compounds

To better understand the position of 4-(Fluoromethyl)piperidine-1-carboximidamide within its chemical class, comparison with structurally related compounds provides valuable context.

Table 2: Comparison with Structurally Related Compounds

These structural relationships highlight how subtle modifications in functional groups and their positioning can significantly influence physicochemical properties and biological activities. The unique combination of features in 4-(Fluoromethyl)piperidine-1-carboximidamide suggests distinctive properties compared to its analogues.

Biological Activities and Mechanism of Action

Research on structurally related compounds provides insights into potential biological activities of 4-(Fluoromethyl)piperidine-1-carboximidamide. Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines.

Target Engagement

Investigation into the molecular targets of 4-(Fluoromethyl)piperidine-1-carboximidamide has identified several key proteins with which it interacts. The primary targets include epidermal growth factor receptor (EGFR), BRAF, and cyclin-dependent kinase 2 (CDK2). This multi-target profile suggests a broad mechanism of action that may contribute to its efficacy in various cellular contexts.

Inhibitory Activity

Experimental data indicates that 4-(Fluoromethyl)piperidine-1-carboximidamide demonstrates inhibitory activity against its target proteins with IC50 values in the nanomolar range. Specifically, it has been found to inhibit EGFR with IC50 values ranging from 96 to 127 nM. This potent inhibitory activity positions the compound as a potentially valuable tool for studying cellular signaling pathways and as a candidate for further development.

Biochemical Pathway Modulation

The inhibition of key targets by 4-(Fluoromethyl)piperidine-1-carboximidamide results in the modulation of several important biochemical pathways. Research indicates that inhibition of EGFR and BRAF can disrupt the MAPK/ERK pathway, leading to reduced cell proliferation. Additionally, the inhibition of CDK2 can lead to cell cycle arrest in the G1 phase. These effects on cellular signaling cascades provide mechanistic insights into the observed antiproliferative activities.

Structure-Activity Relationship Considerations

The relationship between chemical structure and biological activity provides valuable insights for understanding 4-(Fluoromethyl)piperidine-1-carboximidamide and guiding further research.

Fluorine Incorporation

The presence of the fluoromethyl group serves several important functions in the molecular design:

-

Enhanced metabolic stability through resistance to oxidative metabolism

-

Altered electronic properties affecting charge distribution and binding interactions

-

Modified lipophilicity influencing membrane permeability and tissue distribution

These characteristics align with established principles in medicinal chemistry where fluorine incorporation is frequently employed to optimize drug-like properties.

Functional Group Contributions

Table 3: Functional Group Contributions to Activity

| Structural Feature | Potential Contribution to Activity |

|---|---|

| Piperidine Ring | Provides structural rigidity and specific spatial arrangement |

| Fluoromethyl Group | Enhances metabolic stability, increases binding affinity |

| Carboximidamide | Facilitates hydrogen bonding, enhances target recognition |

The strategic combination of these elements creates a molecular entity with unique binding characteristics and pharmacological properties.

Current Research Trends and Future Directions

Research on 4-(Fluoromethyl)piperidine-1-carboximidamide and related compounds continues to evolve, with several promising directions for future investigation.

Synthetic Methodology Development

The development of more efficient and scalable synthetic routes for 4-(Fluoromethyl)piperidine-1-carboximidamide remains an important focus. Advances in fluorination chemistry and heterocyclic synthesis provide opportunities for optimizing production of this compound and structurally related analogues.

Structural Optimization

Structure-activity relationship studies involving systematic modifications of the basic scaffold could lead to derivatives with enhanced potency, selectivity, or pharmacokinetic properties. Such optimization efforts might focus on:

-

Modifications of the piperidine ring

-

Alternative fluorine-containing substituents

-

Variations in the carboximidamide functionality

Expanded Biological Evaluation

Comprehensive assessment of 4-(Fluoromethyl)piperidine-1-carboximidamide against a broader range of biological targets and in diverse disease models would provide deeper insights into its therapeutic potential. Such evaluations could uncover novel applications beyond those currently identified.

Computational Studies

Advanced computational approaches, including molecular modeling, docking simulations, and quantitative structure-activity relationship (QSAR) analyses, can further elucidate the binding modes and structural determinants of activity for 4-(Fluoromethyl)piperidine-1-carboximidamide. These computational insights can guide future optimization efforts and target identification.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume